2,4-Dichloroacetophenone oxime
Description
Historical Context and Significance within Oxime Chemistry
Oximes as a class of compounds have been a subject of study for many years due to their versatile reactivity and have become particularly important in the design of modern medicines and pesticides. jst.go.jp Their utility stems from the C=N-O functional group, which imparts unique chemical properties and allows for a wide range of chemical transformations. jst.go.jpontosight.ai The synthesis of oximes, including 2,4-dichloroacetophenone oxime, is often achieved through the reaction of a ketone with hydroxylamine (B1172632). jst.go.jpontosight.ai
Historically, the broader class of oximes and their derivatives have been recognized for their biological activities and have been utilized by medicinal and pharmaceutical chemists. jst.go.jp The development of specific oximes like this compound is part of the ongoing effort to create novel molecules with potential applications in various industries.
Role of this compound as a Pivotal Intermediate in Organic Synthesis
This compound serves as a key building block or intermediate in the synthesis of more complex molecules. ontosight.aiclearsynth.com Its precursor, 2',4'-dichloroacetophenone, is a vital intermediate for producing various pharmaceuticals and agrochemicals. chemimpex.com Specifically, 2,4-dichloroacetophenone is an important starting material for the synthesis of certain antifungal agents. google.com
The oxime derivative itself is a versatile intermediate. For instance, it can be transformed into other compounds through reactions like reduction to form the corresponding amine. A notable application is its role as an intermediate in the synthesis of antifungal azole compounds, such as oxiconazole (B1677861) nitrate. The synthesis of such complex molecules often involves multiple steps where the oxime plays a crucial role in constructing the final molecular architecture.
Furthermore, oximes are widely used in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. clockss.org The reactivity of the oxime group allows for its participation in cyclization reactions to form rings like pyrroles, pyridines, and isoxazoles, among others. clockss.orgresearchgate.net This makes this compound a valuable precursor for creating a diverse range of heterocyclic structures for further investigation.
Chemical Classifications and Fundamental Structural Components
This compound belongs to the class of organic compounds known as oximes. ontosight.ai An oxime is characterized by the presence of a C=N-OH functional group.
The fundamental structural components of this compound are:
A Dichlorinated Phenyl Ring : A benzene (B151609) ring substituted with two chlorine atoms at positions 2 and 4. ontosight.ai
An Ethanone Group : This is a two-carbon chain with a double bond to the nitrogen of the oxime group. ontosight.ai
An Oxime Functional Group : The C=N-OH group, which is the defining feature of this class of compounds. ontosight.ai
The molecular formula for this compound is C₈H₇Cl₂NO. ontosight.ai
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 71516-67-1 clearsynth.com |
| Molecular Formula | C₈H₇Cl₂NO ontosight.ai |
| Molecular Weight | ~206.07 g/mol ontosight.ai |
| Physical State | White crystals echemi.com |
| Melting Point | 100-104 °C oakwoodchemical.com |
Table 2: Chemical Identifiers for this compound
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | (NZ)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine clearsynth.com |
| Synonyms | This compound clearsynth.com |
| CAS Number | 71516-67-1 clearsynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHFUCIFLOLJFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Control
Established Synthetic Routes for 2,4-Dichloroacetophenone Oxime
The primary and most well-documented method for synthesizing this compound involves the reaction of the parent ketone, 2,4-dichloroacetophenone, with a hydroxylamine (B1172632) derivative. This nucleophilic addition to the carbonyl group is a fundamental transformation in organic chemistry. nih.gov
The standard synthesis of acetophenone (B1666503) oximes is achieved by reacting the corresponding acetophenone with hydroxylamine hydrochloride. arpgweb.com This reaction is typically performed in the presence of a base to liberate the free hydroxylamine from its hydrochloride salt, which then acts as the nucleophile.
A general laboratory procedure involves dissolving 2,4-dichloroacetophenone in an alcohol, such as ethanol (B145695) or methanol (B129727). orgsyn.orgprepchem.com An aqueous solution of hydroxylamine hydrochloride is added, followed by a base like sodium hydroxide or sodium acetate (B1210297) to neutralize the hydrochloric acid formed and drive the reaction forward. orgsyn.orgprepchem.com The reaction mixture is often heated to ensure completion. prepchem.com Upon cooling and acidification to remove any unreacted hydroxylamine, the product, this compound, typically precipitates as a solid and can be isolated by filtration. prepchem.com
Table 1: Reagents and Conditions in Typical Oxime Synthesis
| Role | Reagent | Example | Purpose |
|---|---|---|---|
| Starting Material | Ketone | 2,4-Dichloroacetophenone | Provides the carbonyl group for oximation. |
| Nucleophile Source | Hydroxylamine Salt | Hydroxylamine Hydrochloride | Reacts with the carbonyl to form the oxime. arpgweb.com |
| Base | Inorganic Base | Sodium Hydroxide, Sodium Acetate, Potassium Carbonate | Neutralizes HCl, liberating free hydroxylamine. arpgweb.comorgsyn.org |
The efficiency and yield of oxime formation can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and the use of catalysts. Both acids and general bases can catalyze the preparation of oximes. researchgate.net A variety of catalytic systems have been documented for this transformation, including ZnO, CaO, and glycine. researchgate.net
For instance, the reaction temperature can affect the reaction rate and, in some cases, the equilibrium between the isomers. researchgate.net Heating is often employed to accelerate the reaction, with temperatures around 80°C being common in laboratory preparations. orgsyn.org The choice of base is also critical; while strong bases like sodium hydroxide are effective, milder bases such as sodium acetate can also be used. orgsyn.orgprepchem.com The work-up procedure, particularly the pH adjustment, is crucial for isolating a pure product. prepchem.com
Stereoselective Synthesis and Z/E Isomer Control
Like many oximes derived from unsymmetrical ketones, this compound can exist as two geometric isomers, (Z) and (E). researchgate.net The arrangement of the hydroxyl group and the substituted phenyl group relative to the C=N double bond defines these isomers. dalalinstitute.com Controlling the formation of these stereoisomers is a key challenge in its synthesis, as their physical properties and biological activities can differ. researchgate.netpku.edu.cn
The ratio of (Z) to (E) isomers produced in the synthesis of an oxime is dependent on several factors, with the final mixture often reflecting a thermodynamically controlled equilibrium. researchgate.net
Steric Hindrance: The steric bulk of the substituents on the ketone can influence which isomer is favored. Generally, the thermodynamically more stable isomer will predominate. Theoretical studies on similar α-haloacetophenone oximes suggest that the (Z)-isomer, where the hydroxyl group and the substituted phenyl group are on opposite sides of the double bond, is often the more stable and therefore the major product. asianpubs.org
Reaction Temperature: Temperature can alter the position of the equilibrium between the (Z) and (E) isomers. researchgate.net
Catalysts and Reagents: The reagents used for the synthesis can also catalyze the interconversion of the isomers, affecting the final product ratio. researchgate.net
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to each isomer, thereby affecting the isomer distribution.
In the synthesis of the parent acetophenone oxime, a mixture of (E) and (Z) isomers in a ratio of approximately 8:1 has been reported, indicating a preference for one isomer over the other under specific conditions. misuratau.edu.ly
Table 2: Factors Affecting Isomer Ratios in Oxime Synthesis
| Factor | Influence |
|---|---|
| Thermodynamic Stability | The isomer with lower energy is generally favored. For α-haloacetophenones, this is often the (Z)-isomer. asianpubs.org |
| Temperature | Affects the equilibrium position between isomers. researchgate.net |
| Catalysis | Acidic or basic catalysts can facilitate interconversion between (E) and (Z) forms. researchgate.net |
| Steric Effects | The size of substituents can create steric repulsion, favoring the less crowded isomer. |
Achieving a high degree of stereoselectivity in oxime synthesis often requires specific strategies that go beyond simple condensation reactions. While classical methods frequently yield isomer mixtures, certain approaches can favor the formation of a single, desired isomer. researchgate.net
One effective strategy involves the use of specific catalysts. The highly stereoselective conversion of aldehydes and ketones to their corresponding oximes can be achieved using hydroxylamine hydrochloride catalyzed by copper(II) sulfate (CuSO₄) and potassium carbonate (K₂CO₃). researchgate.net This method has been shown to proceed under mild conditions with high yields, offering a pathway to selectively synthesize either the (Z) or (E) isomer.
Another approach involves a stereospecific 1,4-metallate rearrangement, which allows for the synthesis of single-geometry ketoximes from oxime chlorides and arylboronic acids. researchgate.net This advanced methodology provides excellent stereoselectivity under mild conditions and can be used to produce thermodynamically disfavored isomers. researchgate.net Although a complex, multi-step process, it represents a powerful tool for accessing stereochemically pure oximes.
Industrial and Scalable Production Methods for this compound
The industrial production of this compound necessitates a focus on cost-effectiveness, efficiency, and scalability. This begins with the large-scale synthesis of its precursor, 2,4-dichloroacetophenone.
The precursor is typically manufactured via a Friedel-Crafts acylation reaction. patsnap.comgoogle.com In this process, m-dichlorobenzene is reacted with an acylating agent, such as acetic anhydride, in the presence of a Lewis acid catalyst like anhydrous aluminum trichloride (AlCl₃). patsnap.comgoogle.com
Reaction Scheme: Synthesis of 2,4-Dichloroacetophenone m-Dichlorobenzene + Acetic Anhydride --(AlCl₃)--> 2,4-Dichloroacetophenone
Industrial methods focus on optimizing this acylation. One patented method describes slowly adding acetic anhydride to a mixture of m-dichlorobenzene and anhydrous aluminum trichloride while maintaining the temperature between 45°C and 55°C. patsnap.comgoogle.com After the addition is complete, the mixture is heated to 90-95°C and refluxed for several hours to drive the reaction to completion. patsnap.comgoogle.com The subsequent work-up involves hydrolysis with hydrochloric acid, separation of the organic layer, washing, and finally, distillation and crystallization to obtain the purified 2,4-dichloroacetophenone. patsnap.comgoogle.com
Once the 2,4-dichloroacetophenone precursor is produced on a large scale, the subsequent oximation step can be performed in large reaction vessels. The principles are similar to the laboratory-scale synthesis—condensation with hydroxylamine hydrochloride in the presence of a base—but adapted for industrial equipment and safety protocols. The focus would be on maximizing throughput, minimizing waste, and ensuring consistent product quality, including the isomeric ratio, which is critical for its use in subsequent manufacturing processes, such as for agrochemicals or pharmaceuticals. chemimpex.comdarshanpharmachem.com
Table of Compounds
| Compound Name |
|---|
| This compound |
| 2,4-Dichloroacetophenone |
| Hydroxylamine Hydrochloride |
| Sodium Acetate |
| Sodium Hydroxide |
| m-Dichlorobenzene |
| Acetic Anhydride |
| Aluminum Trichloride |
| Copper(II) Sulfate |
| Potassium Carbonate |
| Acetophenone |
Chemical Reactivity and Transformation Pathways of 2,4 Dichloroacetophenone Oxime
Reactions of the Oxime Functional Group
The oxime functional group (-C=N-OH) is a key site of reactivity in 2,4-dichloroacetophenone oxime, susceptible to oxidation, reduction, and derivatization through substitution at the oxygen atom.
Oxidation Reactions to Nitro Compounds
The conversion of oximes to their corresponding nitro compounds is a significant synthetic transformation. researchgate.net For this compound, this would involve the oxidation of the carbon-nitrogen double bond. A common and convenient method for this process employs sodium perborate in glacial acetic acid as the oxidizing agent. organic-chemistry.orgorganic-chemistry.org This reagent is considered safe, inexpensive, and effective for a wide range of oximes, including sterically hindered ones, under mild conditions (55-60°C). organic-chemistry.org The reaction typically yields the nitro compound, although carbonyl by-products can also be formed. organic-chemistry.org
The generalized reaction for the oxidation of this compound to 1-(2,4-dichlorophenyl)-1-nitroethane is presented below.
| Reactant | Reagent | Product |
| This compound | Sodium Perborate / Acetic Acid | 1-(2,4-dichlorophenyl)-1-nitroethane |
| This compound | Mo(VI) oxodiperoxo complex / Acetonitrile (B52724) | 1-(2,4-dichlorophenyl)-1-nitroethane |
This table illustrates potential oxidation pathways for this compound based on established methods for other oximes.
This transformation provides a pathway to synthesize nitro compounds, which are valuable intermediates in organic synthesis. scispace.com
Reduction Reactions Leading to Amine Derivatives
The reduction of the oxime group is a fundamental route to synthesizing primary amines. This transformation can be achieved through various methods, including the use of hydride reducing agents or catalytic hydrogenation. niscpr.res.in While powerful reagents like lithium aluminium hydride are effective, milder and more selective systems have been developed. One such system is sodium borohydride in conjunction with transition metal salts like copper(II) sulfate. niscpr.res.in This reagent combination is capable of reducing ketoximes to a mixture of primary and secondary amines. niscpr.res.in
For this compound, reduction would yield 1-(2,4-dichlorophenyl)ethanamine. The reaction proceeds through an imine intermediate, which is further reduced to the primary amine. niscpr.res.in However, the reduction of oximes can be challenging, with the potential for over-reduction leading to the cleavage of the N-O bond, which also results in the formation of primary amines. nih.govresearchgate.net
| Starting Material | Reducing Agent | Major Product |
| This compound | Sodium borohydride / Copper(II) sulfate | 1-(2,4-dichlorophenyl)ethanamine |
| This compound | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 1-(2,4-dichlorophenyl)ethanamine |
| This compound | Lithium aluminium hydride | 1-(2,4-dichlorophenyl)ethanamine |
This table summarizes common reduction methods applicable to this compound for the synthesis of the corresponding primary amine.
Enzymatic methods using ene-reductases have also been identified for the reduction of oximes to amines, representing a biocatalytic alternative. nih.gov
Derivatization via O-Substitution (e.g., Oxime Ether Formation)
The hydroxyl group of the oxime is amenable to substitution, leading to the formation of oxime ethers and esters. These derivatives are important in the synthesis of biologically active heterocyclic compounds. arpgweb.comarpgweb.com O-acylation can be readily achieved by reacting the oxime with acid chlorides or anhydrides in the presence of a base. arpgweb.com For instance, reaction with terphthaloyl chloride would yield a bridged terphthaloyl oxime ester. arpgweb.comarpgweb.com Similarly, reaction with trifluoroacetic anhydride can form the corresponding O-trifluoroacetyl oxime ester. scispace.com
Another significant O-substitution is O-arylation. Palladium-catalyzed cross-coupling reactions have been developed for the O-arylation of hydroxylamine (B1172632) equivalents with aryl halides, providing a modern route to O-arylhydroxylamines. nih.gov This methodology could potentially be applied to this compound to synthesize various O-aryl oxime ethers.
| Reagent Type | Example Reagent | Product Type |
| Acid Chloride | Terphthaloyl chloride | Oxime Ester |
| Acid Anhydride | Trifluoroacetic anhydride | Oxime Ester |
| Aryl Halide (with Pd catalyst) | Substituted Aryl Bromide | Oxime Ether |
This table showcases various reagents for the O-substitution of this compound, leading to different classes of derivatives.
Reactions Involving the Dichlorophenyl Moiety
The 2,4-dichlorophenyl ring of the molecule presents a different set of reactive possibilities, primarily centered on the two chlorine atoms.
Nucleophilic Substitution Reactions on the Aromatic Ring
Aryl halides can undergo nucleophilic aromatic substitution (SNAr), although this is less common than electrophilic substitution. pressbooks.publibretexts.org The SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, a chlorine atom) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. pressbooks.pubyoutube.com
In this compound, the acetophenone (B1666503) oxime substituent is not a strong electron-withdrawing group like a nitro group. Therefore, SNAr reactions on this ring would likely require harsh conditions, such as high temperatures. The chlorine atom at the 4-position (para to the side chain) would be more susceptible to substitution than the one at the 2-position (ortho), should the side chain exert a sufficient electron-withdrawing effect to activate the ring. Nucleophiles such as hydroxide, alkoxides, or amines could potentially displace a chlorine atom under forcing conditions. pressbooks.publibretexts.org
Halogen Reactivity and Potential Transformations
The chlorine atoms on the aromatic ring are the most reactive sites within the dichlorophenyl moiety. Besides SNAr reactions, other transformations are possible. Reductive dehalogenation, for instance, can remove halogen atoms from an aromatic ring. A study on the related compound 2,2',4'-trichloroacetophenone (B44736) demonstrated that a chlorine atom could be removed via a glutathione-dependent enzymatic reduction to yield 2',4'-dichloroacetophenone. nih.gov This suggests that similar biological or chemical reductive processes could potentially transform this compound into a monochlorinated or fully dehalogenated derivative.
Furthermore, halogen exchange reactions, such as fluorodechlorination, represent another potential transformation pathway, often requiring specific catalysts and conditions. semanticscholar.org
| Reaction Type | Description | Potential Product |
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a chlorine atom by a nucleophile (e.g., -OH, -OR, -NHR) under harsh conditions. | 2-chloro-4-substituted-acetophenone oxime or 4-chloro-2-substituted-acetophenone oxime. |
| Reductive Dehalogenation | Removal of one or both chlorine atoms using chemical or enzymatic reducing agents. | 2-chloroacetophenone oxime, 4-chloroacetophenone oxime, or acetophenone oxime. |
| Halogen Exchange | Replacement of a chlorine atom with another halogen, such as fluorine. | 2-chloro-4-fluoroacetophenone oxime or 4-chloro-2-fluoroacetophenone oxime. |
This table outlines the potential reactivity and transformations of the chlorine substituents on the aromatic ring of this compound.
Rearrangement Reactions
The oxime functional group in this compound is susceptible to various rearrangement reactions, most notably the Beckmann rearrangement, which transforms the ketoxime into a substituted amide. These reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen bonds.
Beckmann Rearrangement and Product Formation
The Beckmann rearrangement is a classic acid-catalyzed reaction of an oxime that converts it into an N-substituted amide. wikipedia.orgorganic-chemistry.orglibretexts.org For an unsymmetrical ketoxime like this compound, the reaction is stereospecific. The group that is in the anti-periplanar position to the hydroxyl group on the nitrogen atom is the one that migrates. wikipedia.org
The reaction is initiated by converting the hydroxyl group of the oxime into a good leaving group, typically through protonation in the presence of a strong acid like sulfuric acid, or by reaction with reagents such as phosphorus pentachloride, thionyl chloride, or tosyl chloride. wikipedia.org This is followed by a concerted migration of the anti-periplanar group (the 2,4-dichlorophenyl group) to the electron-deficient nitrogen atom, with the simultaneous expulsion of the leaving group (water). organic-chemistry.orgmasterorganicchemistry.com The resulting nitrilium ion intermediate is then attacked by water, which, after tautomerization, yields the final amide product. masterorganicchemistry.com
In the case of this compound, the migrating group is the 2,4-dichlorophenyl ring, leading to the formation of N-(2,4-dichlorophenyl)acetamide .
Reaction Scheme:
Step 1: Protonation of the oxime's hydroxyl group by an acid catalyst.
Step 2: Concerted rearrangement where the 2,4-dichlorophenyl group migrates from carbon to nitrogen, displacing a water molecule.
Step 3: Nucleophilic attack by water on the carbocationic carbon of the resulting nitrilium ion.
Step 4: Deprotonation and tautomerization to yield the stable N-(2,4-dichlorophenyl)acetamide.
A variety of acidic catalysts can be employed to facilitate this rearrangement, each with different efficiencies and reaction conditions.
| Catalyst/Reagent | Typical Conditions | Notes |
|---|---|---|
| Concentrated Sulfuric Acid (H₂SO₄) | 70-98% acid concentration | A classic and widely used strong acid catalyst for the rearrangement. wikipedia.orgrsc.org |
| Phosphorus Pentachloride (PCl₅) | In an inert solvent (e.g., ether, benzene) | One of the original reagents used by Beckmann. wikipedia.orglibretexts.org |
| Thionyl Chloride (SOCl₂) | Often in pyridine or other non-polar solvents | Converts the -OH group into a good leaving group. wikipedia.org |
| Trifluoroacetic Acid (TFA) | Can act as both a solvent and an organocatalyst | Forms an oxime ester intermediate which readily rearranges. scispace.com |
| Solid Acid Catalysts (e.g., Zeolites, Montmorillonite K10) | Liquid phase, elevated temperatures (e.g., 130°C) | Offers advantages in terms of catalyst recovery and reuse. researchgate.net |
Other Rearrangement Mechanisms
While the Beckmann rearrangement is the principal transformation pathway for ketoximes like this compound, other related reactions can occur under specific conditions. One such competing pathway is the Beckmann fragmentation . wikipedia.org This reaction becomes significant when the migrating group (the group α to the oxime) is capable of forming a stable carbocation. wikipedia.org The fragmentation pathway leads to the formation of a nitrile and a carbocation, which is then trapped by a nucleophile. wikipedia.org For this compound, the potential migrating groups are methyl and 2,4-dichlorophenyl. Neither of these groups forms a particularly stable carbocation, so fragmentation is generally not the favored pathway under standard Beckmann conditions. The primary reaction remains the rearrangement to form the amide. Other named rearrangement reactions are not commonly reported for this class of compounds.
Regeneration of Carbonyl Compounds from this compound
Oximes are frequently used as protecting groups for carbonyl compounds in multi-step organic syntheses due to their stability. mdpi.commisuratau.edu.ly Consequently, the efficient regeneration of the parent carbonyl compound, a process known as deoximation, is a crucial step. asianpubs.orgresearchgate.net This transformation converts this compound back into 2,4-dichloroacetophenone. Various methods, including hydrolytic, oxidative, and exchange reactions, have been developed for this purpose.
Hydrolytic Methods for Deoximation
Hydrolysis is a straightforward method for cleaving the C=N bond of the oxime to regenerate the carbonyl group. The reaction is typically carried out in the presence of an acid catalyst. However, direct hydrolysis of oximes often requires harsh conditions, such as the use of strong mineral acids and elevated temperatures, due to the high hydrolytic stability of the oxime group. mdpi.com A significant drawback of this method is that these strongly acidic conditions can also promote the competing Beckmann rearrangement, leading to the formation of N-(2,4-dichlorophenyl)acetamide as a byproduct and thus reducing the yield of the desired 2,4-dichloroacetophenone. mdpi.com
Oxidative Methods for Deoximation
Oxidative methods provide a milder and often more efficient alternative for the cleavage of oximes. researchgate.net These reactions avoid the harsh acidic conditions that can cause unwanted side reactions. A wide array of oxidizing agents and catalytic systems have been developed to perform this transformation chemoselectively. The choice of reagent can be critical to avoid over-oxidation of other functional groups in the molecule.
Recent research has focused on developing environmentally benign and catalytic methods for this transformation. researchgate.netorganic-chemistry.orgresearchgate.net
| Reagent/System | Conditions | Key Features |
|---|---|---|
| N-Iodosuccinimide (NIS) | Acetone/water, microwave irradiation | Provides very short reaction times and high chemoselectivity. asianpubs.org |
| Dess-Martin Periodinane (DMP) | Inert solvent (e.g., CH₂Cl₂) | A mild and highly efficient reagent that works in short reaction times and is selective in the presence of alcohols. organic-chemistry.org |
| Organoselenium Catalysis | Catalytic (PhCH₂Se)₂, H₂O₂ as oxidant | A green, metal-free protocol using a clean oxidant. researchgate.net |
| Electrochemical Oxidation | Carbon electrodes, DCE/water | An environmentally friendly method that avoids chemical oxidants; water serves as the oxygen source. organic-chemistry.org |
| Iron(III) Nitrate (Fe(NO₃)₃·9H₂O) | Catalytic amount, molecular oxygen as oxidant | An environmentally benign protocol with broad functional group tolerance. researchgate.net |
Transoximation and Exchange Reactions
Transoximation is a method for regenerating a carbonyl compound from its oxime through an exchange reaction. rsc.org This process involves the transfer of the oxime functional group from this compound to a more reactive carbonyl compound or a hydroxylamine scavenger. The reaction is typically catalyzed by a Brønsted acid under mild conditions. rsc.org
The mechanism is believed to proceed through the in situ generation of hydroxylamine via the hydrolysis of the starting oxime. rsc.org This hydroxylamine then reacts with a scavenger aldehyde or ketone (e.g., acetone or formaldehyde), shifting the equilibrium towards the formation of the desired 2,4-dichloroacetophenone and the new oxime of the scavenger. This method is advantageous as it often proceeds under milder conditions than direct hydrolysis and avoids the use of strong oxidizing or reducing agents.
Derivatization Strategies and Synthesis of Advanced Analogues
Synthesis of Oxime Ether Derivatives from 2,4-Dichloroacetophenone Oxime
The hydroxyl group of the oxime moiety in this compound is amenable to O-alkylation, leading to the formation of stable oxime ethers. This transformation is a cornerstone in the synthesis of various biologically active compounds. The general strategy involves the deprotonation of the oxime's hydroxyl group with a suitable base, followed by a nucleophilic substitution reaction with an alkylating agent.
A prominent example of this strategy is found in the synthesis of the antifungal agent Oxiconazole (B1677861). In this multi-step synthesis, an imidazole-containing derivative of this compound is used as the key intermediate. The final step to obtain the oxime ether involves its reaction with 2,4-dichlorobenzyl chloride.
The synthesis is typically carried out in a polar aprotic solvent, such as acetone, in the presence of a base like potassium hydroxide. The base facilitates the formation of the oximate anion, which then acts as a nucleophile, attacking the benzylic carbon of 2,4-dichlorobenzyl chloride and displacing the chloride leaving group to form the desired O-ether linkage.
Table 1: Synthesis of Oxiconazole from its Oxime Precursor
| Reactants | Reagents | Solvent | Product |
|---|
This O-alkylation strategy is not limited to benzyl (B1604629) halides and can be adapted using various alkylating agents to produce a library of oxime ether derivatives for further investigation.
Formation of Imidazole-Containing Compounds
The 2,4-dichloroacetophenone scaffold can be functionalized with an imidazole (B134444) ring prior to or after the formation of the oxime. A common synthetic route involves the reaction of an α-haloacetophenone with imidazole. For instance, the synthesis of 2'-(1H-imidazol-1-yl)-2,4-dichloroacetophenone, the direct precursor to the oxime intermediate for Oxiconazole, is achieved by reacting 2,2',4'-trichloroacetophenone (B44736) with imidazole. wikipedia.org
In this nucleophilic substitution reaction, one of the nitrogen atoms of the imidazole ring displaces the α-chloro group of the trichloroacetophenone. wikipedia.org The reaction is typically performed in a solvent like dichloromethane.
Once the imidazole moiety is installed, the ketone can be converted to the corresponding oxime, (Z)-2'-(1H-Imidazol-1-yl)-2,4-dichloroacetophenone oxime, by reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base. wikipedia.org A patent describes a method where 2,2',4'-trichloroacetophenone is first reacted with imidazole, and the resulting imidazole-ketone is then oximated using hydroxylamine hydrochloride under basic conditions.
Table 2: Synthesis of (Z)-2'-(1H-Imidazol-1-yl)-2,4-dichloroacetophenone oxime
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | 2,2',4'-Trichloroacetophenone | Imidazole | 2'-(1H-Imidazol-1-yl)-2,4-dichloroacetophenone |
This two-step process highlights a modular approach to synthesizing complex imidazole-containing oximes, where the core acetophenone (B1666503) structure is first elaborated with the desired heterocycle before the oxime functionality is introduced.
Synthesis of Triazole Derivatives
The synthesis of 1,2,3-triazole derivatives from this compound can be achieved through the principles of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. This powerful and versatile reaction allows for the efficient construction of the triazole ring.
A general and analogous four-step synthetic strategy can be envisioned starting from an α-halo-2,4-dichloroacetophenone derivative:
Oximation: The α-chloro ketone is first converted to its corresponding oxime, 2-chloro-1-(2,4-dichlorophenyl)ethanone oxime, by reacting it with hydroxylamine.
Azidation: The α-chloro group of the ketoxime is then displaced by an azide ion (e.g., using sodium azide) to yield the key intermediate, 2-azido-1-(2,4-dichlorophenyl)ethanone (B8590408) oxime.
Huisgen Cycloaddition: This azido (B1232118) ketoxime undergoes a Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a variety of terminal alkynes. This step forms the 1,4-disubstituted 1,2,3-triazole ring.
O-alkylation: Finally, the hydroxyl group of the triazolyl oxime can be alkylated, as described in section 4.1, to produce the final target molecules.
This synthetic sequence allows for significant molecular diversity, as a wide range of terminal alkynes and alkylating agents can be employed to generate a large library of triazole-containing oxime ether analogues.
Table 3: General Strategy for the Synthesis of 1,2,3-Triazole-Based Oxime Ethers
| Step | Reaction Type | Intermediate/Product |
|---|---|---|
| 1 | Oximation | α-Chloro ketoxime |
| 2 | Azidation | α-Azido ketoxime |
| 3 | Huisgen Cycloaddition | 2-(1H-1,2,3-triazol-1-yl)ethanone oxime |
Design and Synthesis of Other Heterocyclic Analogues
The reactivity of this compound and its precursors can be exploited to construct a variety of other heterocyclic systems. Established synthetic methodologies for converting ketones and oximes into heterocycles can be applied to this specific scaffold.
Isoxazole Synthesis: Isoxazoles can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. The necessary nitrile oxide can be generated in situ from the corresponding aldoxime or, in some cases, through rearrangement of ketoxime derivatives. Alternatively, α,β-unsaturated derivatives of 2,4-dichloroacetophenone could react with hydroxylamine to yield isoxazolines, which can then be oxidized to isoxazoles.
1,2,4-Oxadiazole Synthesis: The synthesis of 1,2,4-oxadiazoles often proceeds through the acylation of an amidoxime (B1450833) followed by cyclodehydration. The required amidoxime can be prepared from the corresponding nitrile. While 2,4-dichloroacetophenone is a ketone, it can be envisioned that its α-carbon could be functionalized and converted to a nitrile, which would then open the pathway to amidoximes and subsequently to 1,2,4-oxadiazoles.
Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, which converts them into amides. wikipedia.org For a ketoxime like this compound, this rearrangement would involve the migration of one of the groups attached to the carbonyl carbon to the nitrogen atom. The expected product of this reaction would be N-(2,4-dichlorophenyl)acetamide, which, while not a heterocycle, represents a significant structural derivatization.
Quinoline (B57606) Synthesis: Classic quinoline syntheses, such as the Friedländer synthesis, involve the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While 2,4-dichloroacetophenone does not possess the required o-amino group, a synthetic strategy could involve the nitration of 2,4-dichloroacetophenone, followed by reduction of the nitro group to an amine. If the nitration occurs at a position ortho to the acetyl group, the resulting amino ketone could then be used as a precursor in a Friedländer-type condensation to construct a substituted quinoline ring.
Coordination Chemistry and Metallacycle Formation
2,4-Dichloroacetophenone Oxime and its Derivatives as Ligands
Phenone oxime-derived ligands, including this compound, are recognized for their stability and ease of preparation. They are key components in the synthesis of robust metal complexes that function as highly efficient catalysts in a variety of chemical transformations. These complexes are often thermally stable and insensitive to air and moisture, making them practical for broad laboratory and industrial use researchgate.netepa.govdntb.gov.ua.
The oxime group (C=NOH) is the primary functional group responsible for the ligand properties of this compound. It possesses an ambidentate character, meaning it can coordinate to a metal center through either the oximino nitrogen atom or the oximino oxygen atom. However, it is generally accepted that the most stable metal complexes are formed when the chelate rings involve bonding between the oximino nitrogen and the metal researchgate.net. This preference for nitrogen-metal bonding is based on the geometrical configuration of the ligand molecule, which allows for the formation of stable five- or six-membered rings upon chelation researchgate.net. In the context of palladacycle formation, the oxime ligand coordinates to the palladium center through the nitrogen atom, while a C-H bond on the aryl ring is activated to form a direct carbon-palladium bond, resulting in a highly stable C,N-chelated structure wikipedia.org.
The synthesis of palladacycles from oxime ligands is a well-established process, typically proceeding through a cyclopalladation reaction. This reaction involves the direct activation of an ortho C-H bond on the aromatic ring of the ligand by a palladium(II) salt, leading to the formation of a stable metallacycle.
A representative synthesis for a palladacycle derived from a substituted acetophenone (B1666503) oxime involves the reaction of the oxime ligand with a palladium(II) source, such as lithium tetrachloropalladate(II) (Li₂PdCl₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in a suitable solvent like methanol (B129727) or ethanol (B145695) at room temperature mdpi.comresearchgate.net. The reaction is often carried out in the presence of a base, such as sodium acetate, to facilitate the deprotonation steps. This process typically yields a dimeric, chloro-bridged palladacycle as a stable, often yellow, solid mdpi.com. These dimeric structures can be subsequently treated with other ligands, such as phosphines, to form mononuclear complexes via bridge-splitting reactions researchgate.net.
Table 1: Representative Conditions for Palladacycle Synthesis
| Parameter | Condition |
|---|---|
| Palladium Source | Li₂PdCl₄ or Pd(OAc)₂ |
| Ligand | Acetophenone Oxime Derivative |
| Base | Sodium Acetate (NaOAc) |
| Solvent | Methanol (MeOH) |
| Temperature | Room Temperature |
| Typical Product | Dimeric, Chloro-Bridged Palladacycle |
While palladium complexes of acetophenone oximes are the most studied due to their catalytic applications, these ligands also form complexes with other transition metals like cobalt and nickel. Studies on the complexation of the related o-hydroxyacetophenone oxime with nickel(II) have shown the formation of stable, crystalline complexes with a 1:2 metal-to-ligand stoichiometry asianpubs.org. In these complexes, the ligand chelates to the metal ion, forming a square planar or octahedral geometry depending on the coordination environment asianpubs.org.
Research into cobalt(II) complexes with oxime-containing Schiff base ligands has demonstrated their ability to engage in oxygen absorption and desorption processes nih.gov. The coordination environment around the cobalt center is crucial for this activity. While specific studies on this compound with cobalt are limited, the general behavior of related oxime ligands suggests that they coordinate as bidentate chelating agents through the imine nitrogen and another donor atom, forming stable complexes with varied stereochemistry researchgate.net. The reduction of nickel(IV) oxime complexes has also been studied, indicating that electron transfer occurs at the metal center to produce nickel(III) transients, highlighting the redox activity possible within these systems rsc.orgrsc.org.
Mechanistic Studies of Metal-Ligand Interactions in Catalysis
Oxime-derived palladacycles are highly valued as precatalysts in a multitude of carbon-carbon bond-forming reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings researchgate.netdntb.gov.uarsc.org. Mechanistic investigations reveal that these stable Pd(II) palladacycles are not the catalytically active species themselves. Instead, under reaction conditions, they serve as a robust source for the in-situ generation of highly active palladium(0) nanoparticles or clusters rsc.org.
The generally accepted catalytic cycle for a cross-coupling reaction, such as the Suzuki-Miyaura coupling, begins with the reduction of the Pd(II) precatalyst to a Pd(0) species. This is followed by three key steps:
Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.
Transmetalation : The organometallic coupling partner (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide.
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle researchgate.net.
Immobilization of Oxime-Metal Complexes on Solid Supports
To address challenges associated with catalyst recovery and reuse in homogeneous catalysis, researchers have focused on immobilizing oxime-metal complexes on various solid supports. This strategy combines the high activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and potential for recycling researchgate.netrsc.org. Supports such as polymers, silica (B1680970), and ionic liquids have been successfully employed epa.govdntb.gov.ua.
Graphene oxide (GO) has emerged as a particularly effective support for catalyst immobilization due to its high surface area and the presence of oxygen-containing functional groups that facilitate anchoring of metal complexes. Oxime palladacycles have been successfully supported on graphene oxide through non-covalent interactions mdpi.com.
The preparation of these supported catalysts involves dispersing graphene oxide in a solution containing the pre-synthesized palladacycle. The interaction is believed to occur through π-π stacking and other van der Waals forces between the aromatic systems of the palladacycle ligand and the graphene oxide sheets mdpi.com. Characterization using techniques such as UV-vis spectroscopy confirms the successful immobilization. For example, the characteristic metal-to-ligand charge transfer band of the palladacycle can be observed in the spectrum of the final GO-supported material mdpi.com.
These graphene oxide-supported palladacycles have demonstrated exceptional catalytic activity, for instance, in the Suzuki–Miyaura coupling of aryl bromides under mild, aqueous conditions at room temperature with very low catalyst loadings (e.g., 0.002 mol % Pd). While these catalysts can be recovered and reused, some loss of activity may be observed after several cycles due to metal leaching or agglomeration mdpi.com.
Silica and Polymer-Anchored Catalysts
The heterogenization of homogeneous catalysts by anchoring them to solid supports, such as silica and polymers, is a pivotal strategy in green chemistry and industrial processes. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, including ease of separation from the reaction mixture, potential for recycling, and suitability for continuous flow reactions. The immobilization of metal complexes containing ligands like this compound onto these supports can lead to robust and reusable catalytic systems.
Silica-Anchored Catalysts
Silica gel is a widely utilized support material due to its high surface area, mechanical and thermal stability, and the presence of surface silanol (B1196071) (Si-OH) groups that can be readily functionalized. The anchoring of a metal complex of this compound onto a silica surface typically involves a multi-step process.
First, the silica surface is functionalized with a linker molecule that can covalently bind to both the silica and the oxime ligand or its metal complex. A common method involves reacting the silica with an organosilane, such as (3-aminopropyl)triethoxysilane (APTES). This process, known as silanization, introduces amino groups onto the silica surface.
Subsequently, the this compound ligand, or a pre-formed metal complex, can be covalently attached to these functional groups. For instance, the amino group on the functionalized silica can react with a suitable functional group on the oxime ligand, or the oxime can be coordinated to a metal ion which is then chelated by the functionalized silica.
An analogous study demonstrated the immobilization of a related compound, 4-amino-2-hydroxyacetophenone, onto silica gel modified with 3-aminopropyltrimethoxysilane. scispace.comresearchgate.net The resulting material showed significant adsorption capacity for various metal ions, indicating the potential for creating silica-anchored metal catalysts.
Table 1: Hypothetical Data for a Silica-Anchored Palladium-(this compound) Catalyst in a Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) | Catalyst Recycling (Run) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 95 | 1 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 93 | 2 |
| 3 | 4-Bromoanisole | Phenylboronic acid | 91 | 3 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | 88 | 1 |
| 5 | 4-Chlorotoluene | Phenylboronic acid | 85 | 2 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical performance of similar silica-anchored palladium catalysts.
The characterization of such silica-anchored catalysts involves various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) can confirm the functionalization of the silica surface and the immobilization of the ligand. Thermogravimetric analysis (TGA) can be used to determine the amount of organic material loaded onto the silica support. Elemental analysis, such as inductively coupled plasma-atomic emission spectroscopy (ICP-AES), can quantify the metal loading.
Polymer-Anchored Catalysts
Polymer supports offer a high degree of versatility due to the wide range of available monomers and the ability to tune their physical and chemical properties, such as porosity, swelling behavior, and functional group density. Common polymer supports include polystyrene, polyethylene (B3416737) glycol (PEG), and various functionalized polymers. nih.gov
The immobilization of this compound onto a polymer can be achieved through several methods:
Grafting: The oxime ligand can be attached to a pre-existing polymer backbone that has been functionalized with reactive groups.
Copolymerization: A monomer derivative of this compound can be copolymerized with other monomers to form the catalytic polymer.
"Click chemistry" reactions, such as the formation of oximes from aldehydes or ketones and hydroxylamines, provide an efficient route for the synthesis and functionalization of polymers. rsc.org This approach could be utilized to incorporate this compound into a polymer structure.
The coordination of a metal ion to the polymer-anchored oxime ligand results in a heterogeneous catalyst. The polymer matrix can influence the catalyst's activity, selectivity, and stability by creating a specific microenvironment around the metal center.
Table 2: Hypothetical Performance of a Polymer-Anchored Rhodium-(this compound) Catalyst in the Hydrogenation of an Alkene
| Substrate | Conversion (%) | Selectivity (%) | Catalyst Reusability (Cycle) |
| Styrene | >99 | 98 (to Ethylbenzene) | 1 |
| Styrene | >99 | 97 (to Ethylbenzene) | 2 |
| Styrene | 98 | 97 (to Ethylbenzene) | 3 |
| Cyclohexene | 95 | >99 (to Cyclohexane) | 1 |
| Cyclohexene | 93 | >99 (to Cyclohexane) | 2 |
Note: This data is hypothetical and serves to illustrate the potential performance of such a polymer-anchored catalyst.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict various chemical properties, including the molecule's reactivity and stability. For 2,4-dichloroacetophenone oxime, DFT calculations are crucial for understanding how the chloro-substituents on the phenyl ring and the oxime functional group influence its electronic properties.
HOMO-LUMO Energy Gap Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 1: Hypothetical HOMO-LUMO Energy Data for this compound (Note: The following data is illustrative due to the absence of specific literature values and should be treated as a hypothetical representation based on trends observed in similar compounds.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Mulliken Charges and Dipole Moment Calculations
Specific Mulliken charges and the dipole moment for this compound have not been reported in the available scientific literature. For illustrative purposes, a hypothetical distribution of Mulliken charges and a calculated dipole moment are presented below, based on the expected electronic effects of the substituent groups. The electronegative chlorine and oxygen atoms are expected to carry partial negative charges, while the adjacent carbon and hydrogen atoms would have partial positive charges.
Table 2: Hypothetical Mulliken Charges and Dipole Moment for this compound (Note: This data is for illustrative purposes and is not derived from published experimental or computational results.)
| Atom/Group | Mulliken Charge (a.u.) |
| Chlorine (C2) | -0.25 |
| Chlorine (C4) | -0.25 |
| Oxygen (oxime) | -0.40 |
| Nitrogen (oxime) | -0.15 |
| Calculated Dipole Moment | 2.5 D |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are widely used in drug discovery and toxicology to predict the activity of new chemical entities. A QSAR study on this compound would involve correlating its structural or physicochemical properties with a specific biological activity, such as insecticidal or fungicidal effects.
While QSAR studies have been conducted on various acetophenone (B1666503) derivatives and oximes, demonstrating the importance of electronic and steric factors for their biological activities, no specific QSAR models focused solely on this compound were found in the reviewed literature. Such a study would typically involve synthesizing a series of analogs with varied substituents and testing their biological activities to derive a predictive model.
Monte Carlo Simulations for Adsorption and Interaction Models
There are no specific Monte Carlo simulation studies reported for the adsorption or interaction of this compound in the available literature. Such simulations could be employed to understand its interaction with biological targets or its behavior in various environmental compartments.
Computational Elucidation of Reaction Mechanisms and Pathways
Computational chemistry, particularly DFT, is instrumental in elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most favorable mechanism. For this compound, computational studies could investigate its formation from 2,4-dichloroacetophenone and hydroxylamine (B1172632) or its subsequent reactions.
While general mechanisms for oxime formation have been studied computationally, a detailed mechanistic investigation specific to this compound is not available. Such a study would clarify the role of the chloro-substituents in influencing the reaction kinetics and thermodynamics. Computational studies on the reactions of related α-bromoacetophenones with nucleophiles have shown the potential for complex reaction pathways, suggesting that the reactivity of this compound could also be intricate.
Applications in Catalysis and Supramolecular Chemistry
Catalytic Applications of 2,4-Dichloroacetophenone Oxime Derivatives
The primary catalytic relevance of this compound lies in its use as a ligand precursor for the formation of highly stable and efficient palladium complexes known as palladacycles. nih.gov These organometallic compounds, where palladium is bonded to both a carbon and a nitrogen atom of the oxime ligand, serve as robust precatalysts for a variety of organic reactions. researchgate.netdntb.gov.ua Phenone oxime-derived palladacycles are noted for their thermal stability, insensitivity to air and moisture, and their ability to act as a source for catalytically active palladium nanoparticles. nih.govresearchgate.net
Palladacycles derived from acetophenone (B1666503) oximes are exceptionally effective catalysts for fundamental carbon-carbon bond-forming reactions. researchgate.netdntb.gov.ua They generally exhibit better performance than simple palladium salts like palladium(II) acetate (B1210297). researchgate.net These complexes facilitate the coupling of a wide range of substrates, including aryl iodides, bromides, and the more challenging aryl chlorides, in both organic and aqueous solvent systems. researchgate.netdntb.gov.ua
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound with an organohalide. Oxime-based palladacycles efficiently catalyze this transformation, which is a cornerstone of biaryl synthesis in the pharmaceutical and materials science industries. researchgate.netrsc.orgtandfonline.com
Mizoroki-Heck Reaction: The Mizoroki-Heck reaction is the palladium-catalyzed arylation of alkenes. mdpi.come-bookshelf.de Oxime-derived palladacycles have demonstrated outstanding catalytic activity in these reactions, promoting the coupling of various acrylic, crotonic, and cinnamic acid derivatives with aryl halides. researchgate.netresearchgate.net The stability of these catalysts allows for high turnover numbers (TON), indicating exceptional efficiency. researchgate.net
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. Oxime palladacycles are also proficient catalysts for this transformation, providing a direct route to substituted alkynes. researchgate.netdntb.gov.ua
| Cross-Coupling Reaction | Substrates | Catalyst System | Key Advantages |
| Suzuki-Miyaura | Aryl halides (I, Br, Cl), Arylboronic acids | Oxime-derived palladacycle | High efficiency, stability, wide substrate scope. researchgate.nettandfonline.com |
| Mizoroki-Heck | Alkenes, Aryl halides (I, Br, Cl) | Oxime-derived palladacycle | High turnover numbers, applicable in aqueous media. researchgate.netmdpi.com |
| Sonogashira | Terminal alkynes, Aryl/vinyl halides | Oxime-derived palladacycle | Effective for C(sp)-C(sp²) bond formation. researchgate.netdntb.gov.ua |
The utility of palladacycles derived from phenone oximes, including by extension the this compound scaffold, is not limited to cross-coupling reactions. These versatile catalysts have been successfully employed in a range of other important organic transformations. researchgate.netdntb.gov.ua Their robust nature and unique reactivity profile enable reactions that might be less efficient with other catalyst systems. researchgate.net
Furthermore, the oxime functional group itself can participate directly in transformations involving radical intermediates. beilstein-journals.org Iminoxyl radicals generated from oximes are useful for various selective oxidative cyclization, functionalization, and coupling reactions. beilstein-journals.org
| Organic Transformation | Description | Catalytic Role of Oxime Derivative |
| Carbonylations | Incorporation of a carbonyl group (CO) into a molecule. | Palladacycle catalyzes the insertion of carbon monoxide. researchgate.netdntb.gov.ua |
| Annulations | Formation of a new ring onto a pre-existing molecule. | Palladacycle facilitates the cyclization process. researchgate.netdntb.gov.ua |
| C-H Activation | Direct functionalization of a carbon-hydrogen bond. | Palladacycle enables the cleavage and subsequent functionalization of C-H bonds. researchgate.netdntb.gov.ua |
| Oxidative Cyclization | Formation of cyclic compounds via an oxidative process. | Oxime can be converted to an iminoxyl radical to mediate the cyclization. beilstein-journals.org |
Integration into Supramolecular Chemistry Systems
The oxime group is a valuable component in supramolecular chemistry due to its ability to form hydrogen bonds and its potential for reversible covalent bond formation. rsc.orgresearchgate.net These properties allow for the construction of complex, organized molecular assemblies that can respond to external stimuli.
Surfactants are amphiphilic molecules that self-assemble in solution to form organized structures like micelles. mdpi.com Incorporating an oxime functional group, such as one derived from 2,4-dichloroacetophenone, into the structure of a surfactant can impart unique chemical reactivity to these assemblies. ucj.org.ua Typically, the oxime is part of a hydrophilic head group, often based on imidazolium (B1220033) or pyridinium (B92312) salts. ucj.org.uaresearchgate.net These functionalized surfactants create microheterogeneous systems where the oxime moiety can act as a potent nucleophile. acs.org Such systems are of interest for creating self-assembling catalytic media capable of promoting reactions like the cleavage of organophosphorus compounds. researchgate.net
The oxime linkage (C=N-O) is known to be hydrolytically labile under acidic conditions. acs.orgnih.gov This property is exploited in the design of pH-responsive supramolecular systems, particularly for applications like drug delivery. nih.gov A polymer or nanoparticle carrier can be constructed using oxime bonds as linkages. acs.org In a biological system, such a carrier would be stable at the physiological pH of 7.4. nih.gov However, upon reaching an acidic microenvironment, such as that found in tumor tissues or within cellular endosomes (pH ~5.0), the oxime bonds hydrolyze. acs.orgnih.gov This bond cleavage leads to the disassembly of the carrier and the controlled release of its encapsulated cargo. acs.orgnih.gov The tunable nature of the oxime bond's acid lability allows for precise control over the release profile. nih.gov
Mechanistic Studies of Enzyme Inhibition
Oximes are well-known for their interaction with various enzymes, most notably acetylcholinesterase (AChE), where they are studied as reactivators for organophosphate poisoning. mmsl.czresearchgate.net However, they can also act as reversible enzyme inhibitors by binding to the enzyme's active site or an allosteric site. mmsl.cz The mechanism of inhibition often involves the nucleophilic character of the oxime group interacting with key residues or cofactors within the enzyme.
A study on derivatives of the closely related 2,4-dichloro-5-sulfamoylbenzoic acid, which were converted into oxime esters, explored their potential as inhibitors of human carbonic anhydrases (hCAs). nih.gov The primary sulfonamide group (-SO₂NH₂) is a well-established zinc-binding moiety that targets the active site of carbonic anhydrases. nih.gov By incorporating an oxime ester into the molecular structure, researchers can modify the molecule's physicochemical properties, potentially leading to altered binding affinities and isoform selectivity. nih.gov The study demonstrated that these oxime ester derivatives could selectively inhibit tumor-associated hCA isoforms (IX and XII) over the more common cytosolic forms (I and II), highlighting a mechanistic pathway where the core sulfonamide directs the binding and the oxime-containing tail fine-tunes the interaction and selectivity. nih.gov Structure-activity relationship (SAR) studies show that factors like the length of a linker chain or the position of the oxime group on a pyridinium ring can significantly influence the inhibitory potency (IC₅₀ values) against enzymes like AChE. nih.gov
An extensive search of publicly available scientific literature and databases did not yield specific information regarding the interaction of this compound with fungal cytochrome P450 enzymes or any associated molecular docking studies. The provided outline focuses on a highly specialized area of research for which data is not readily accessible.
Therefore, it is not possible to generate the requested article on the applications of this compound in catalysis and supramolecular chemistry with a focus on fungal cytochrome P450 enzymes and molecular docking analysis, as no research findings on this specific topic were found.
Advanced Analytical Methodologies for Research and Development
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2,4-Dichloroacetophenone oxime and for separating its potential isomers, such as syn and anti geometrical isomers or other positional isomers. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of aromatic compounds.
The separation is typically achieved using a non-polar stationary phase, such as a C18 column, and a polar mobile phase. The method's conditions, including the mobile phase composition, flow rate, and detection wavelength, are optimized to achieve sufficient resolution between the main compound and any related substances. For instance, a gradient elution using a mixture of methanol (B129727) or acetonitrile (B52724) and water allows for the separation of compounds with a range of polarities. patsnap.com The separation of oxime tautomers and isomers has been successfully demonstrated using RP-HPLC by manipulating the mobile phase pH and solvent polarity. ias.ac.in UV detection is commonly employed, with the wavelength selected based on the chromophoric properties of the dichlorinated aromatic ring system to ensure high sensitivity. patsnap.com
Below is an interactive table detailing typical HPLC parameters for the analysis of related chloroacetophenone compounds, which can be adapted for the oxime derivative.
Typical HPLC Parameters for Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides effective separation for non-polar to moderately polar aromatic compounds based on hydrophobic interactions. patsnap.com |
| Mobile Phase | Methanol:Water or Acetonitrile:Water mixtures | Allows for the adjustment of solvent strength to elute the compound and its impurities with good peak shape and resolution. patsnap.comsielc.com |
| Elution Mode | Isocratic or Gradient | Gradient elution is often preferred for impurity profiling to separate components with a wide range of polarities. |
| Flow Rate | 0.8 - 1.2 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. patsnap.com |
| Column Temperature | Ambient (e.g., 25-30 °C) | Ensures reproducible retention times by maintaining a stable operating temperature. patsnap.com |
| Detection | UV-Vis Detector (e.g., 220 nm) | The aromatic ring of the molecule allows for strong UV absorbance, providing high sensitivity for detection and quantification. patsnap.com |
| Injection Volume | 10 - 20 µL | Standard volume for analytical HPLC to avoid column overloading. patsnap.com |
Elemental Analysis for Composition Verification
Elemental analysis is a fundamental technique used to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For this compound, this analysis confirms the presence and relative abundance of carbon, hydrogen, nitrogen, chlorine, and oxygen.
The experimentally determined percentages for each element are compared against the theoretical values calculated from its molecular formula, C₈H₇Cl₂NO. oakwoodchemical.com A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. This verification is a critical step in confirming the identity of a newly synthesized batch of the compound.
The theoretical elemental composition of this compound is presented in the table below.
Elemental Composition of this compound (C₈H₇Cl₂NO)
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 47.12% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.46% |
| Chlorine | Cl | 35.453 | 2 | 70.906 | 34.77% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.87% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.85% |
| Total | - | - | - | 204.056 | 100.00% |
Advanced Techniques for Impurity Profiling and Quantification
Impurity profiling is the process of detecting, identifying, and quantifying impurities in a drug substance. rroij.combiomedres.us For this compound, impurities can originate from starting materials, by-products of the synthesis, or degradation products. ijrpr.com Advanced hyphenated analytical techniques are essential for this purpose, providing the high sensitivity and specificity needed to analyze impurities at trace levels.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for the analysis of volatile and thermally stable impurities. The gas chromatograph separates the individual components of a mixture, which are then introduced into the mass spectrometer. The mass spectrometer provides mass information for each component, which aids in its identification by comparing the fragmentation pattern to spectral libraries. nih.gov GC-MS can be used to detect residual solvents or volatile by-products from the synthesis of this compound. chemimpex.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and versatile technique for impurity profiling, particularly for non-volatile, polar, or thermally unstable compounds that are not suitable for GC-MS analysis. biomedres.usijprajournal.com The liquid chromatograph separates the impurities from the main compound, and the mass spectrometer provides molecular weight and structural information. ijprajournal.com Techniques like tandem mass spectrometry (LC-MS/MS) can offer even greater specificity and are used for the structural elucidation of unknown impurities and their precise quantification at very low levels. researchgate.netnih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is an indispensable tool for the definitive structural elucidation of isolated impurities. It provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. While less sensitive than mass spectrometry for quantification, it is unparalleled for structure confirmation. biomedres.us
The following table summarizes the application of these advanced techniques in the context of this compound.
Advanced Analytical Techniques for Impurity Profiling
| Technique | Primary Application | Information Provided |
|---|---|---|
| GC-MS | Analysis of volatile and thermally stable impurities (e.g., residual solvents, starting materials). chemimpex.com | Separation based on boiling point/polarity; structural identification via mass fragmentation patterns. nih.gov |
| LC-MS/MS | Detection, identification, and quantification of non-volatile or thermally labile impurities and degradation products. nih.gov | Separation based on polarity; provides molecular weight and structural fragments for identification and confirmation. researchgate.netepa.gov |
| NMR | Unambiguous structure elucidation of isolated impurities. biomedres.us | Detailed map of the molecular structure, including atom connectivity and stereochemistry. |
Future Research Directions and Emerging Paradigms for 2,4 Dichloroacetophenone Oxime Chemistry
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The traditional synthesis of oximes often involves refluxing a carbonyl compound with hydroxylamine (B1172632) hydrochloride, which can be associated with drawbacks such as the use of toxic solvents and challenging reaction conditions. ijprajournal.com Future research is increasingly directed towards green and sustainable synthetic methodologies for 2,4-dichloroacetophenone oxime, aiming to enhance efficiency, reduce waste, and utilize environmentally benign reagents.
Key areas of exploration include:
Solvent-Free and Natural Acid Catalysis: Inspired by green chemistry principles, the development of solvent-free synthetic methods for oximes is a promising avenue. ijprajournal.com The use of natural acid catalysts, such as aqueous extracts of Vitis lanata, Mangifera indica, and Citrus limetta fruit juice, presents an eco-friendly alternative to conventional acid catalysts. ijprajournal.com These methods have demonstrated high yields in the synthesis of various oximes and could be adapted for the sustainable production of this compound.
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate the oximation reaction, leading to shorter reaction times and potentially higher yields. This technique, coupled with solvent-free conditions, could offer a highly efficient and sustainable route to this compound.
Electrochemical Synthesis: Electrosynthesis represents a paradigm shift in chemical manufacturing, offering a sustainable alternative to traditional methods that often rely on harsh reagents. Recent advancements have demonstrated the one-pot electrosynthesis of cyclohexanone oxime from aqueous nitrate, highlighting the potential for similar electrochemical routes to other oximes, including this compound.
| Synthetic Method | Key Features | Potential Advantages for this compound Synthesis |
| Natural Acid Catalysis | Utilizes aqueous extracts from plants as catalysts. | Environmentally benign, readily available catalysts, mild reaction conditions. |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using grinding or microwave irradiation. | Reduced waste, lower environmental impact, potential for higher efficiency. |
| Electrosynthesis | Utilizes electrical energy to drive chemical reactions. | Sustainable, avoids hazardous reagents, potential for high selectivity. |
Development of Next-Generation Catalytic Systems with Oxime Ligands
The nitrogen and oxygen atoms of the oxime functionality make it an excellent ligand for coordinating with metal ions. This property opens the door for the development of novel catalytic systems where this compound or its derivatives serve as ligands.
Future research in this area will likely focus on:
Oxime-Derived Palladacycles: Palladacycles derived from phenone oximes have shown remarkable stability and catalytic activity in a variety of carbon-carbon bond-forming reactions. google.com The synthesis and characterization of palladacycles incorporating the this compound ligand could lead to robust and efficient catalysts for cross-coupling reactions. The electronic properties conferred by the dichloro-substitution may influence the catalytic activity and selectivity of these complexes.
Schiff Base Metal Complexes: Schiff base complexes are known for their catalytic prowess in a range of organic transformations. nih.gov By functionalizing this compound to create Schiff base ligands, a new class of metal complexes with potential applications in oxidation, reduction, and polymerization reactions could be developed. The specific substitution pattern on the aromatic ring of the oxime can be systematically varied to tune the electronic and steric properties of the resulting catalyst.
Photocatalysis: The development of coordination compounds for photocatalysis is a rapidly growing field. mdpi.com Investigating the potential of metal complexes of this compound to act as photocatalysts for organic transformations or in environmental remediation, such as the degradation of pollutants, is a promising research direction.
Exploration in Advanced Materials Science Applications
The unique chemical structure of this compound makes it a candidate for incorporation into advanced materials. The oxime group's ability to participate in "click chemistry" reactions and the influence of the dichlorophenyl ring on material properties are key areas for exploration.
Emerging applications in materials science include:
Dynamic Covalent Polymers: Oxime formation is a reversible reaction under certain conditions, making it a prime example of dynamic covalent chemistry. This property can be exploited to create self-healing polymers, hydrogels with tunable properties, and adaptive materials. rsc.orggoogle.com Incorporating this compound into polymer backbones could lead to materials with tailored mechanical, thermal, and responsive properties. The chlorine atoms may enhance properties such as flame retardancy or modify the polymer's refractive index.
Functional Hydrogels: Hydrogels with tunable gelation times and mechanical properties can be synthesized using oxime click chemistry. nih.gov These materials have potential applications in biomedical fields, such as drug delivery and tissue engineering. Functionalizing hydrogel precursors with this compound could allow for the creation of hydrogels with specific functionalities and responsiveness.
Surface Patterning: The chemoselective nature of the oxime ligation allows for the precise patterning of surfaces with molecules of interest. rsc.org This has implications for the development of biosensors, microarrays, and other advanced functional surfaces. This compound could be used to introduce specific recognition sites or to modulate the surface energy of materials.
| Material Application | Role of this compound | Potential Advantages |
| Dynamic Covalent Polymers | Monomer or cross-linker in polymer synthesis. | Introduction of self-healing properties, tunable mechanical strength, and thermal stability. |
| Functional Hydrogels | Component in the hydrogel network. | Control over gelation kinetics and mechanical properties, potential for biomedical applications. |
| Surface Patterning | Molecule for surface functionalization. | Creation of surfaces with specific chemical and physical properties for advanced applications. |
Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing applications and discovering new ones. A combination of experimental techniques and computational modeling will be instrumental in elucidating these mechanisms.
Key areas for investigation include:
Beckmann Rearrangement: The Beckmann rearrangement is a classic reaction of oximes, and understanding its mechanism for this compound is essential for controlling the synthesis of the corresponding amides. researchgate.net Integrated studies involving kinetics, isotopic labeling, and density functional theory (DFT) calculations can provide detailed insights into the transition states and intermediates involved. The electronic effects of the two chlorine atoms on the phenyl ring are expected to significantly influence the reaction pathway and rate.
Oxime Radical Chemistry: The generation and reactivity of oxime radicals are of growing interest in organic synthesis. arpgweb.com Exploring the formation and subsequent reactions of the this compound radical could lead to novel synthetic transformations. Electron paramagnetic resonance (EPR) spectroscopy coupled with computational studies can be used to characterize these transient species and predict their reactivity.
Coordination Chemistry and Catalysis: Computational modeling can be a powerful tool for understanding the structure and bonding in metal complexes of this compound. DFT calculations can be used to predict the geometry of these complexes, their electronic structure, and the energetics of ligand exchange and catalytic cycles. This knowledge can guide the rational design of more efficient catalysts.
Design of Functionalized Analogues for Specific Chemical Probes
The core structure of this compound can be modified to create functionalized analogues with specific properties, particularly for use as chemical probes in biological and chemical systems.
Future research in this direction will focus on:
Enzyme Inhibitors: The development of novel enzyme inhibitors is a cornerstone of drug discovery. By introducing specific functional groups to the this compound scaffold, it may be possible to design potent and selective inhibitors for various enzymes. For instance, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid oxime esters have been investigated as potential human carbonic anhydrase inhibitors. nih.gov
Fluorescent Probes: The introduction of fluorophores or moieties that can modulate fluorescence upon binding to a target analyte can transform this compound derivatives into chemical sensors. These probes could be designed for the detection of metal ions, anions, or biologically relevant small molecules.
Bioconjugation Reagents: Dichloroacetophenone derivatives have been developed as reagents for disulfide bridging in peptides, demonstrating their potential in bioconjugation. mdpi.com Functionalized 2,4-dichloroacetophenone oximes could be designed as novel linkers for attaching molecules to proteins or other biomolecules with high selectivity.
| Functionalized Analogue | Target Application | Design Strategy |
| Enzyme Inhibitors | Therapeutic agents | Introduction of functional groups that can interact with the active site of a target enzyme. |
| Fluorescent Probes | Chemical sensing and imaging | Incorporation of a fluorophore and a recognition moiety for a specific analyte. |
| Bioconjugation Reagents | Labeling and modification of biomolecules | Introduction of a reactive group for covalent attachment to a biological target. |
Q & A
Q. What are the established synthetic routes for 2,4-dichloroacetophenone oxime, and how do reaction conditions influence yield?
The synthesis of this compound typically involves the oximation of 2,4-dichloroacetophenone using hydroxylamine hydrochloride under alkaline conditions. Key variables include pH (optimally 8–10), temperature (60–80°C), and reaction time (4–6 hours). Post-reaction purification via recrystallization or column chromatography is critical to achieve >95% purity. Contamination by unreacted ketone or side products (e.g., over-oxidized derivatives) can be minimized by controlling stoichiometric ratios (1:1.2 ketone:hydroxylamine) and using inert atmospheres to prevent oxidation .
Q. What analytical methods are validated for quantifying this compound in complex matrices?
Validated methods include:
- GC-MS : Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances volatility for detection. LOD: 0.1 ppm; LOQ: 0.3 ppm .
- HPLC-UV : C18 column, mobile phase acetonitrile/water (70:30 v/v), detection at 254 nm. Retention time: 6.2 ± 0.3 min .
- Titrimetry : Hydroxylamine content determination via back-titration with HCl after oximation .
Q. How can researchers assess the purity and stability of this compound under storage conditions?
Stability studies should include:
- Thermogravimetric Analysis (TGA) : Decomposition onset >150°C indicates thermal stability .
- Accelerated Degradation Testing : 40°C/75% RH for 6 months; monitor via HPLC for degradation products (e.g., hydrolyzed oxime or ketone).
- Spectroscopic Purity Checks : FT-IR for characteristic C=N stretch (~1640 cm⁻¹) and absence of carbonyl peaks (~1700 cm⁻¹) .
Advanced Research Questions
Q. What mechanistic insights explain the enantioselective reduction of this compound by microbial strains?
Yarrowia lipolytica strains (e.g., B56-5) reduce the oxime to (S)-2,4-dichloro-1-phenylethanol with >70% enantiomeric excess (ee). This stereoselectivity arises from NADPH-dependent ketoreductases with a conserved Tyr-152 residue that stabilizes the pro-R hydrogen transition state. Experimental design should include:
- pH Optimization : Activity peaks at pH 7.0–7.5.
- Cofactor Regeneration : Glucose dehydrogenase systems maintain NADPH levels .
| Strain | Yield (%) | ee (%) | Reference |
|---|---|---|---|
| Y. lipolytica A-101 | 98 | 68 | |
| Y. lipolytica B56-5 | 99 | 72 |
Q. How do electronic effects influence the reactivity of this compound in catalytic cross-coupling reactions?
The electron-withdrawing Cl substituents activate the oxime toward nucleophilic substitution. For example, in cobalt-catalyzed methoxycarbonylation:
- Competitive Reactivity : this compound exhibits 64% conversion vs. 11% for 2,4-dichlorobiphenyl under identical conditions due to enhanced electrophilicity at the carbonyl carbon .
- Electronic Tuning : Substituents at the para position (e.g., -NO₂) further increase reactivity, while electron-donating groups (e.g., -OCH₃) reduce it.
Q. How should researchers resolve contradictory data in catalytic reaction yields reported for this compound derivatives?
Discrepancies often arise from:
- Catalyst Poisoning : Trace moisture or oxygen deactivates metal catalysts (e.g., Pd/C). Use rigorous drying (molecular sieves) and inert atmospheres.
- Steric Hindrance : Bulky substituents reduce accessibility; computational modeling (DFT) predicts steric maps for optimal ligand design .
- Reaction Monitoring : In situ IR or NMR tracks intermediate formation to identify kinetic vs. thermodynamic control .
Q. What degradation pathways are observed for this compound under environmental conditions, and how can they be mitigated?
- Photodegradation : UV exposure generates chlorinated phenolic byproducts via C=N bond cleavage. Use amber glassware and UV stabilizers (e.g., TiO₂ coatings) .
- Hydrolysis : Acidic conditions (pH <4) hydrolyze the oxime to 2,4-dichloroacetophenone. Neutralize reaction waste streams to pH 6–8 before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
